1,4-Oxazepan-6-ylmethanol

Description

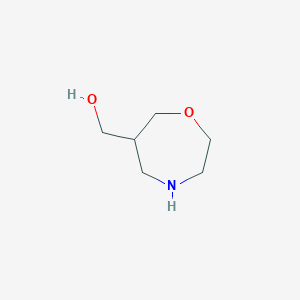

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-oxazepan-6-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c8-4-6-3-7-1-2-9-5-6/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCRVSLUQWMWKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,4 Oxazepan 6 Ylmethanol and Derivatives

Established Synthetic Routes to the 1,4-Oxazepane (B1358080) Ring System

General methods for constructing the 1,4-oxazepane ring rely on intramolecular cyclization reactions, where acyclic precursors are designed to facilitate the formation of the seven-membered heterocycle.

The formation of the 1,4-oxazepane ring often involves the cyclization of a linear precursor containing the necessary nitrogen and oxygen heteroatoms at appropriate positions. One significant challenge in synthesizing 1,4-oxazepane-2,5-diones, for example, is the inherent preference of the carboxylic amide bond for a trans-conformation, which disfavors ring closure. acs.org To overcome this rotational barrier, researchers have evaluated various N-protecting groups. The use of a removable p-methoxybenzyl (PMB) group was successful in the synthesis of an N-unsubstituted 1,4-oxazepane-2,5-dione. acs.org Another strategy involves using serine-derived oxazolidines (pseudoprolines) as protecting groups to facilitate the cyclization. researchgate.net

More broadly, methods such as the haloetherification of enamines have been applied to prepare various cyclic structures, including oxazepanes. acs.org A highly efficient, regio- and stereoselective 7-endo cyclization via haloetherification has been developed, providing a direct route to polysubstituted chiral oxazepanes in just three to four steps. acs.org

| Precursor Type | Cyclization Strategy | Key Feature |

| N-acyl amino acids | N-protection with PMB group | Overcomes trans-amide conformation barrier acs.org |

| Serine derivatives | Application of pseudoprolines | Induces turn to facilitate cyclization researchgate.net |

| Acyclic enamines | Halo-etherification | Regio- and stereoselective 7-endo cyclization acs.org |

| N-sulfonyl-1,2,3-triazoles with glycidols | Rhodium(II)-catalyzed reaction followed by Lewis acid-catalyzed intramolecular ring-opening | Regioselective formation of seven-membered oxazepine derivatives researchgate.net |

A fundamental and widely used method for constructing the backbone of 1,4-oxazepanes is the ring-opening of epoxides with amines. This reaction directly forms a β-amino alcohol, which is a critical intermediate for subsequent cyclization. mdpi.com This aminolysis can be catalyzed by various agents, including Lewis acids, zinc catalysts, and even under metal- and solvent-free conditions using acetic acid. rsc.org The reaction typically exhibits high regioselectivity, affording the desired β-amino alcohol in good to excellent yields. rsc.orgorganic-chemistry.org Once the amino alcohol is formed, a subsequent intramolecular cyclization step, often through Williamson ether synthesis or other ring-closing strategies, yields the 1,4-oxazepane ring.

| Catalyst / Condition | Epoxide Type | Key Advantage |

| Zinc(II) perchlorate (B79767) hexahydrate | Various | Solvent-free, excellent chemo- and regioselectivity organic-chemistry.org |

| Acetic Acid | Various | Metal- and solvent-free protocol rsc.org |

| Lipase TL IM (Biocatalyst) | Various | Environmentally benign, continuous-flow system mdpi.com |

| Lewis Acids (e.g., Sc(OTf)₃) | Various | Can be used for asymmetric ring-opening with chiral ligands organic-chemistry.org |

N-propargylamines have emerged as versatile and powerful building blocks in heterocyclic synthesis due to their high atom economy and ability to participate in diverse cyclization cascades. rsc.orgresearchgate.net An effective method for synthesizing highly substituted 1,4-oxazepan-7-ones involves the copper-catalyzed reaction of 1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols with tolylsulfonyl azide. rsc.org This approach proceeds at room temperature and provides a variety of functionalized 1,4-oxazepane derivatives. The proposed mechanism involves the formation of a copper acetylide, which then reacts to form a ketenimine intermediate that subsequently undergoes intramolecular cyclization to yield the oxazepan-7-one ring. rsc.org

Another strategy involves the 7-exo-dig cyclization of N-propargylic β-enaminones, which, when treated with ZnCl₂, affords 2-methylene-2,3-dihydro-1,4-oxazepines in good to high yields. researchgate.net

Stereoselective Synthesis Approaches for 1,4-Oxazepan-6-ylmethanol Enantiomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic routes to enantiomerically pure 1,4-oxazepane derivatives, including the enantiomers of this compound, is of paramount importance.

The use of chiral starting materials is a classic and effective strategy for producing enantiomerically pure products. A notable example is the synthesis of novel 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. rsc.orgresearchgate.net In this solid-phase synthesis, immobilized Fmoc-HSe(TBDMS)-OH is reacted with various reagents, and subsequent cleavage from the resin under specific conditions yields chiral 1,4-oxazepane derivatives as a mixture of diastereomers. nih.gov

Alternatively, asymmetric catalysis provides a powerful means to generate chirality. A highly enantioselective desymmetrization of 3-substituted oxetanes has been developed using a confined chiral phosphoric acid as a Brønsted acid catalyst. nih.govacs.org This metal-free process allows for the synthesis of chiral seven-membered 1,4-benzoxazepines with a high degree of enantiocontrol (up to 94% ee) under mild reaction conditions. acs.org The choice of the chiral phosphoric acid catalyst is critical, with sterically hindered SPINOL-derived catalysts providing the best results. nih.gov

| Method | Chiral Source | Target Scaffold | Enantioselectivity (ee) |

| Solid-Phase Synthesis | Polymer-supported homoserine | 1,4-Oxazepane-5-carboxylic acids | Diastereomeric mixtures, separable after hydrogenation rsc.orgnih.gov |

| Enantioselective Desymmetrization | Chiral Phosphoric Acid (SPINOL-derived) | 1,4-Benzoxazepines | Up to 94% nih.govacs.org |

| Asymmetric Ring Opening | Chiral Bipyridine Ligand with Sc(OSO₃C₁₂H₂₅)₃ | β-Amino alcohols | Excellent organic-chemistry.org |

While direct enantioselective reductions to form the 1,4-oxazepane ring are less common, reduction is a key transformation for synthesizing this compound from a precursor such as a 1,4-oxazepane-6-carboxylic acid or its ester. If the carboxylic acid precursor is synthesized in an enantiomerically pure form (as described in section 2.2.1), a standard, non-chiral reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be used to reduce the carboxyl group to the primary alcohol (methanol group) without affecting the existing stereocenter.

For instance, the chiral 1,4-oxazepane-5-carboxylic acids prepared from homoserine could be subjected to reduction to yield the corresponding chiral (1,4-oxazepan-5-yl)methanol. rsc.orgnih.gov The stereochemical integrity of the C5-position would be maintained throughout the transformation. This strategy of installing chirality early in the synthesis and carrying it through to the final reduction step is a common and effective approach for producing enantiopure target molecules like the enantiomers of this compound.

Functional Group Interconversions at the Hydroxymethyl Moiety of this compound

The hydroxymethyl group at the 6-position of the 1,4-oxazepane ring is a primary alcohol, rendering it a versatile functional handle for a variety of chemical transformations. These modifications are crucial for synthesizing a diverse range of derivatives with tailored properties. Key interconversions include esterification, amidation, oxidation, and subsequent reduction of the resulting functional groups.

Esterification and Amidation Strategies

The primary hydroxyl moiety of this compound serves as a nucleophile for esterification reactions. This transformation is typically accomplished by reacting the alcohol with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides. Such reactions are often facilitated by an acid catalyst or the use of a coupling agent to activate the carboxylic acid.

Amidation strategies generally require a two-step process starting from the hydroxymethyl group. The initial step involves the oxidation of the primary alcohol to a carboxylic acid. Subsequently, the newly formed carboxylic acid can be coupled with a primary or secondary amine to form the corresponding amide. This coupling is typically mediated by standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack by the amine.

Oxidation Reactions of the Primary Alcohol

The oxidation of the primary alcohol in this compound can be controlled to yield either the corresponding aldehyde (1,4-oxazepan-6-carbaldehyde) or the carboxylic acid (1,4-oxazepan-6-carboxylic acid). The outcome of the reaction is highly dependent on the choice of the oxidizing agent and the specific reaction conditions employed.

For the selective synthesis of the aldehyde, milder oxidizing agents are necessary to prevent over-oxidation. Common reagents for this transformation include Dess-Martin periodinane (DMP), conditions associated with Swern oxidation (utilizing oxalyl chloride and dimethyl sulfoxide), or catalytic systems such as TEMPO with a suitable co-oxidant. nih.gov

To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants like chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones oxidation) are effective for this purpose.

| Oxidizing Agent/System | Typical Product | Notes |

|---|---|---|

| Dess-Martin Periodinane (DMP) | Aldehyde | A mild and selective reagent for converting primary alcohols to aldehydes. |

| Swern Oxidation | Aldehyde | Employs low temperatures to achieve selective oxidation. |

| TEMPO/Co-oxidant | Aldehyde | A catalytic method that operates under mild conditions. nih.gov |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | A powerful oxidizing agent; reaction conditions must be carefully controlled. |

| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | A strong, classic reagent for oxidation to carboxylic acids. |

Reduction Reactions for Derivative Formation

Reduction reactions are primarily employed to transform the derivatives synthesized from the hydroxymethyl group, rather than the alcohol itself. For instance, a carboxylic acid derivative, obtained from oxidation, can be reduced back to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). Similarly, ester derivatives can be readily reduced to the parent alcohol using agents like sodium borohydride (NaBH₄) or LiAlH₄.

A significant synthetic pathway involves the reduction of amide derivatives. An amide, formed from the corresponding carboxylic acid, can be reduced to an amine using a powerful reducing agent such as LiAlH₄. This sequence of oxidation, amidation, and subsequent reduction provides a valuable method for converting the hydroxymethyl group into an aminomethyl group at the 6-position of the 1,4-oxazepane scaffold.

Nucleophilic Substitution Reactions Involving the Nitrogen Atom of the Oxazepane Ring

The nitrogen atom at the 4-position of the 1,4-oxazepane ring is a secondary amine, which confers nucleophilic character. This allows it to readily engage in nucleophilic substitution reactions with a variety of electrophilic partners. Such N-functionalization is a cornerstone strategy for modifying the molecule's properties and for constructing more complex analogues. researchgate.net

Common nucleophilic substitution reactions at the nitrogen center include:

N-Alkylation: The reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a suitable base, results in the formation of the corresponding tertiary amine.

N-Acylation: Treatment with acyl chlorides or acid anhydrides leads to the formation of N-acyl derivatives, which are amides. This transformation is often used to introduce specific functionalities or to serve as a protective group strategy.

Synthesis of Substituted this compound Analogues and Derivatives

The synthesis of substituted analogues of this compound is a key area of research, driven by the desire to explore the structure-activity relationships of this heterocyclic scaffold. Modifications are typically introduced at the nitrogen atom or by further transformation of the hydroxymethyl group.

Benzyl-Substituted Derivatives and their Synthetic Implications

Among the various N-substituted derivatives, N-benzyl analogues are of significant synthetic importance. The benzyl group is typically introduced onto the nitrogen atom of the 1,4-oxazepane ring through a standard N-alkylation reaction using benzyl chloride or benzyl bromide and a non-nucleophilic base.

The resulting (4-benzyl-1,4-oxazepan-6-yl)methanol is a valuable intermediate for several reasons:

Nitrogen Protection: The benzyl group serves as an effective protecting group for the secondary amine. It is stable across a wide range of reaction conditions, allowing for selective chemical modifications at other positions of the molecule. The benzyl group can be subsequently removed under mild conditions via catalytic hydrogenation.

Physicochemical Modification: The introduction of the aromatic benzyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.

Synthetic Intermediate: The N-benzyl derivative can act as a precursor for a variety of other N-substituted compounds, making it a versatile building block in multi-step synthetic sequences. nih.gov

Design and Synthesis of Oxazepan-ylmethanol Isomers (e.g., 2-yl, 5-yl)

The synthesis of isomers of 1,4-Oxazepan-ylmethanol, where the hydroxymethyl or a related functional group is positioned at different locations on the ring, requires distinct strategic approaches. The preparation of 2-yl and 5-yl substituted 1,4-oxazepanes has been a subject of considerable research.

One common method for synthesizing the (S)-(1,4-Oxazepan-2-yl)methanol isomer involves the reduction of a corresponding oxazepane derivative. This approach often utilizes chiral starting materials to ensure the desired stereochemistry.

The synthesis of 5-yl substituted isomers, such as 1,4-oxazepane-5-carboxylic acids, has been achieved through solid-phase synthesis techniques. rsc.orgrsc.org A notable method starts from Fmoc-HSe(TBDMS)-OH immobilized on Wang resin. rsc.orgresearchgate.net This resin-bound homoserine derivative is reacted with nitrobenzenesulfonyl chlorides and then alkylated with 2-bromoacetophenones. rsc.orgresearchgate.net Subsequent cleavage from the polymer support using a cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) yields the cyclized 1,4-oxazepane derivatives. rsc.orgnih.gov The specific substitution on the starting materials influences the regioselectivity and stereoselectivity of the final product. rsc.orgresearchgate.net

Another approach to 5-yl substituted oxazepanes involves the synthesis of N-substituted 5-oxoperhydro-1,4-oxazepines from N-substituted 1,2-aminoethanols. crossref.org Additionally, enantiopure 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones have been prepared in a two-step process starting from aminoethanols and (2R,3S)-3-phenyloxirane-2-carboxylic ethyl ester. researchgate.net

Below is a table summarizing synthetic approaches for different isomers.

| Isomer Position | Synthetic Approach | Key Reagents/Intermediates | Reference(s) |

| 2-yl | Reduction of a corresponding oxazepane derivative. | Chiral starting materials, reducing agents (e.g., NaBH₄). | |

| 5-yl | Solid-phase synthesis and resin-bound cyclization. | Polymer-supported homoserine, 2-bromoacetophenones, TFA/Et₃SiH. | rsc.orgrsc.orgresearchgate.netnih.gov |

| 5-yl (oxo) | Cyclization of N-substituted 1,2-aminoethanols. | N-substituted 1,2-aminoethanols. | crossref.org |

| 5-yl (oxo) | Ring closure of epoxyamides. | Aminoethanols, 3-phenyloxirane-2-carboxylic ethyl ester, Sc(OTf)₃. | researchgate.net |

Synthesis of Oxalic Acid Derivatives of this compound

The hydroxyl group of this compound provides a reactive site for esterification. A notable derivative is formed through its reaction with oxalic acid. This reaction results in the formation of bis(1,4-oxazepan-6-ylmethyl) oxalate (B1200264). nih.gov This diester is formed by the condensation of two molecules of this compound with one molecule of oxalic acid, eliminating two molecules of water.

The general reaction can be depicted as:

2 * (this compound) + Oxalic Acid → bis(1,4-oxazepan-6-ylmethyl) oxalate + 2 H₂O

This transformation is a standard esterification reaction, which can be catalyzed by an acid. The resulting compound, identified in chemical databases, has the molecular formula C₁₄H₂₄N₂O₆. nih.gov

Formation of Carbamic Acid Derivatives

The hydroxyl functionality of this compound is also a suitable nucleophile for the formation of carbamate (B1207046) (urethane) linkages. Carbamates are often synthesized by reacting an alcohol with an isocyanate or by using other carbamoylating agents. organic-chemistry.org

A general synthetic route to a carbamic acid derivative of this compound would involve its reaction with a substituted isocyanate (R-N=C=O). This reaction typically proceeds without the need for a catalyst and results in the formation of a carbamate ester.

Alternatively, methods such as tin-catalyzed transcarbamoylation using phenyl carbamate or methyl carbamate as the carbamoyl (B1232498) donor can be employed. organic-chemistry.org These methods are valued for their broad functional group tolerance and often proceed under mild conditions. organic-chemistry.org Another approach involves the reaction with a carbamoyl chloride in the presence of a base to neutralize the HCl byproduct.

The general structure of the resulting carbamate would feature the 1,4-oxazepan-6-ylmethyl group attached to the oxygen atom of the carbamate moiety (-O-CO-NH-). nih.gov

Solid-Phase Synthesis Techniques for 1,4-Oxazepane Scaffolds

Solid-phase synthesis offers a powerful platform for the construction of heterocyclic scaffolds like 1,4-oxazepanes, facilitating purification and automation. rsc.org This technique has been successfully applied to prepare libraries of chiral 1,4-oxazepane-5-carboxylic acids. rsc.org The strategy typically involves anchoring a suitable precursor to a solid support, carrying out a series of reactions on the resin-bound substrate, and finally cleaving the product from the resin, often with simultaneous cyclization. nih.govrsc.org

Resin-Bound Cyclization Reactions

A key step in the solid-phase synthesis of 1,4-oxazepanes is the resin-bound cyclization. researchgate.net In a well-documented example, Fmoc-protected homoserine is immobilized on Wang resin. rsc.orgresearchgate.net The resin-bound amino acid undergoes N-alkylation to introduce the necessary components for the seven-membered ring. rsc.org

The crucial cyclization step occurs during cleavage from the solid support. rsc.orgnih.gov The choice of cleavage reagent is critical for the reaction outcome. For instance, using a cleavage cocktail of trifluoroacetic acid (TFA) and a reducing agent like triethylsilane (Et₃SiH) can simultaneously deprotect the side-chain hydroxyl group and promote the reductive cyclization to form the 1,4-oxazepane ring. rsc.orgresearchgate.netnih.gov In contrast, cleavage with TFA alone may lead to different products, such as lactones, through spontaneous lactonization following the removal of a silyl (B83357) protecting group. rsc.orgresearchgate.net

The table below summarizes the conditions and outcomes of resin-bound cyclization.

| Resin | Precursor | Cleavage/Cyclization Reagent | Product | Reference(s) |

| Wang Resin | Polymer-supported N-phenacyl nitrobenzenesulfonamides of homoserine | TFA / Et₃SiH / CH₂Cl₂ | 1,4-Oxazepane derivatives | rsc.orgnih.gov |

| Wang Resin | Polymer-supported N-phenacyl nitrobenzenesulfonamides of homoserine | TFA | Lactone derivatives (via spontaneous lactonization) | rsc.orgresearchgate.net |

Microwave Irradiation Promoted Syntheses

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry for accelerating reaction rates and improving yields. This technique significantly reduces reaction times, often from hours or days to minutes. anton-paar.com The application of microwave irradiation can be particularly advantageous in the synthesis of heterocyclic compounds, including seven-membered rings like oxazepines and diazepines. rasayanjournal.co.inscirp.org

While conventional heating relies on convection currents, microwave energy directly heats the reaction mixture on a molecular level, leading to rapid and uniform heating. anton-paar.com This can lead to cleaner reactions with fewer byproducts. In the context of 1,4-oxazepane synthesis, microwave irradiation could be applied to various steps, such as the initial coupling reactions or the final cyclization step. For example, the synthesis of related 1,4-diazepine derivatives has been successfully achieved by subjecting a mixture of a chalcone (B49325) and ethylenediamine (B42938) to microwave irradiation for 4 to 6 minutes. rasayanjournal.co.in Similarly, 1,3-oxazepine derivatives have been synthesized from Schiff's bases and maleic anhydride (B1165640) under microwave conditions. scirp.org These examples demonstrate the potential for microwave-assisted techniques to provide a rapid and efficient route to 1,4-oxazepane scaffolds. rasayanjournal.co.inscirp.orgarkat-usa.org

Advanced Structural and Mechanistic Characterization in 1,4 Oxazepan 6 Ylmethanol Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of 1,4-Oxazepan-6-ylmethanol. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms, Infrared (IR) spectroscopy allows for the identification of key functional groups, and Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns.

While specific NMR studies on this compound are not extensively documented in publicly available literature, detailed conformational analysis of closely related chiral 1,4-oxazepane (B1358080) derivatives, such as 1,4-oxazepane-5-carboxylic acids, offers significant insights. rsc.org Through the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, NOESY, HMQC, HMBC) NMR experiments, a comprehensive picture of the molecule's preferred conformation in solution can be constructed.

In studies of similar 1,4-oxazepane scaffolds, the analysis of vicinal ¹H-¹H coupling constants has indicated that the seven-membered ring predominantly adopts a chair conformation, which is considered to be the most energetically favorable arrangement. rsc.orgrsc.org The spatial proximity of protons, as revealed by Nuclear Overhauser Effect (NOE) correlations in NOESY spectra, further substantiates the proposed chair-like structure and allows for the determination of the relative stereochemistry of substituents on the ring. rsc.org For this compound, the key NMR data would involve the chemical shifts and coupling constants of the protons on the oxazepane ring and the hydroxymethyl group.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) |

| H on carbon adjacent to oxygen (ring) | 3.5 - 4.5 |

| H on carbon adjacent to nitrogen (ring) | 2.5 - 3.5 |

| Other ring protons | 1.5 - 2.5 |

| Methanol (B129727) CH₂ | 3.4 - 3.8 |

| Methanol OH | Variable (depends on solvent and concentration) |

| NH | Variable (depends on solvent and concentration) |

Note: These are predicted ranges based on general principles and data from similar structures.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the O-H stretch of the alcohol, the N-H stretch of the secondary amine, the C-O stretches of the ether and alcohol, and the C-N stretch of the amine.

The O-H stretching vibration of the primary alcohol would typically appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary amine would be observed in the 3300-3500 cm⁻¹ range, often as a sharper peak than the O-H band. The C-O stretching vibrations for the ether and alcohol functionalities would be expected in the 1000-1300 cm⁻¹ region. The C-N stretching vibration would likely appear in the 1020-1250 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3200 - 3600 (broad) |

| Amine (N-H) | Stretching | 3300 - 3500 (sharp to medium) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-O (ether) | Stretching | 1050 - 1150 |

| C-O (alcohol) | Stretching | 1000 - 1260 |

| C-N (amine) | Stretching | 1020 - 1250 |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss |

| [M]⁺ | Molecular Ion |

| [M - H]⁺ | Loss of a hydrogen atom |

| [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| [M - H₂O]⁺ | Loss of water |

| Smaller fragments | Resulting from ring cleavage |

Crystallographic Studies for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. A single-crystal X-ray diffraction study of an enantiomerically pure crystal of this compound would provide precise information on bond lengths, bond angles, and the conformation of the oxazepane ring in the solid state. This technique would unequivocally establish the absolute configuration (R or S) at the chiral center (C6).

While a crystal structure for this compound itself is not reported in the surveyed literature, crystallographic studies of other 1,4-oxazepine (B8637140) and related seven-membered heterocyclic systems have been published. researchgate.netamazonaws.comnih.govresearchgate.net These studies often reveal the adoption of a twist-chair or a pseudo-chair conformation for the seven-membered ring in the solid state. mdpi.com Such information from analogous structures provides a valuable model for predicting the solid-state conformation of this compound.

Chromatographic Techniques for Chiral Purity and Analysis (e.g., Chiral HPLC)

Given that this compound is a chiral compound, assessing its enantiomeric purity is of paramount importance, particularly in pharmaceutical contexts. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.

The separation of enantiomers on a chiral stationary phase (CSP) is based on the differential diastereomeric interactions between the enantiomers and the chiral selector of the CSP. For 1,4-oxazepane derivatives, both normal-phase and reversed-phase chiral HPLC methods have been successfully developed. nih.gov The choice of the chiral column and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of a wide range of chiral compounds. acs.orgnih.gov The development of a robust chiral HPLC method for this compound would involve screening various chiral columns and optimizing the mobile phase composition to achieve baseline separation of the two enantiomers.

Table 4: Key Parameters for Chiral HPLC Method Development

| Parameter | Considerations |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak, Chiralcel), Pirkle-type, cyclodextrin-based |

| Mobile Phase | Normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water, methanol/water) with additives (e.g., trifluoroacetic acid, diethylamine) |

| Flow Rate | Optimized for resolution and analysis time |

| Detection | UV-Vis, Mass Spectrometry |

| Column Temperature | Can influence separation efficiency |

Reaction Progress Kinetic Analysis in Mechanistic Investigations

Reaction progress kinetic analysis (RPKA) is a powerful tool for rapidly obtaining detailed kinetic and mechanistic information from a single or a few experiments. While specific RPKA studies on this compound are not found in the reviewed literature, the principles of this methodology can be applied to investigate reactions involving this compound, such as its synthesis or subsequent transformations.

By continuously monitoring the concentration of reactants, intermediates, and products over time, one can determine reaction orders, rate constants, and activation parameters. This data is invaluable for understanding the reaction mechanism, identifying the rate-determining step, and optimizing reaction conditions. Kinetic studies on related heterocyclic systems, such as the hydrolysis of 1,4-benzodiazepines, have provided insights into the stability and degradation pathways of these seven-membered rings. nih.govscilit.com Similar kinetic investigations on reactions involving this compound could elucidate the role of catalysts, the influence of solvent, and the effect of temperature on the reaction rate and selectivity.

Mechanistic and Cellular Biological Activity Research of 1,4 Oxazepan 6 Ylmethanol

Molecular Target Engagement and Modulation Studies

Interaction with Enzymes

There is a lack of specific data from enzymatic assays detailing the interaction of 1,4-Oxazepan-6-ylmethanol with specific enzymes. While the chiral nature of some oxazepane derivatives suggests potential for selective interactions with enzymes, no such studies have been published for this particular compound.

Receptor Binding Dynamics and Specificity

Specific receptor binding affinities and the dynamic profile of this compound at various receptors have not been characterized in the available literature. Research on other molecules containing the 1,4-oxazepane (B1358080) core suggests that this scaffold can be incorporated into compounds targeting monoamine reuptake, but direct binding data for this compound is absent.

Exploration of Neurotransmitter System Modulation

Mechanisms of Gamma-Aminobutyric Acid (GABA) Receptor System Influence

While some compounds with a 1,4-oxazepane structure have been generally associated with activity at the GABA receptor system, there are no specific studies elucidating the mechanisms by which this compound might influence GABAergic neurotransmission.

Monoamine Reuptake Inhibition Pathways

The potential for 1,4-oxazepane derivatives to act as monoamine reuptake inhibitors has been noted in patent literature. However, the specific inhibitory activity of this compound on dopamine (B1211576), norepinephrine, or serotonin (B10506) transporters has not been reported.

Cellular Mechanisms of Action in Disease Models (Pre-clinical Research)

There are no published pre-clinical studies investigating the cellular mechanisms of action of this compound in any disease models. While the broader class of oxazepine derivatives has been explored for various therapeutic properties, including antibacterial and anticancer activities, this research has not been specifically extended to this compound. jmchemsci.comresearchgate.net

Induction of Apoptosis in Cancer Cell Lines and Caspase Pathway Activation

The potential for 1,4-oxazepane derivatives to induce apoptosis, or programmed cell death, is an area of interest in oncology research. Studies on analogous compounds suggest that such molecules could initiate apoptosis in cancer cells through the activation of the caspase cascade, a family of proteases central to the apoptotic process. nih.govnih.gov

The activation of initiator caspases, such as caspase-8 and caspase-9, is a critical step. nih.govresearchgate.net Caspase-9 activation is often triggered by mitochondrial cytochrome c release, which then activates downstream effector caspases like caspase-3. researchgate.net Activated caspase-8 can also initiate the cascade by directly cleaving and activating downstream caspases. nih.gov The convergence of these pathways on effector caspases leads to the cleavage of key cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov For instance, the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases is a well-established marker of apoptosis.

Research into compounds with similar heterocyclic structures has shown that they can induce apoptosis in various cancer cell lines, including pancreatic cancer. nih.govnih.govresearchgate.net These studies often demonstrate a concentration- and time-dependent increase in apoptotic cells, alongside the activation of caspases 3, 8, and 9. nih.gov A loss of mitochondrial membrane potential is another common finding, indicating the involvement of the intrinsic apoptotic pathway. nih.gov

| Cancer Cell Line | Observed Effect | Key Pathway Component | Reference |

|---|---|---|---|

| Pancreatic Carcinoma Cell Lines | Concentration- and time-dependent apoptosis | Caspase-3, -8, -9 activation | nih.gov |

| Hematologic Cancer Cells | Induction of apoptosis through increased intracellular oxidants | Binding to thiols | nih.gov |

| Ehrlich Ascites Tumor Cells | Increased rate of apoptosis and up-regulation of Bax | PARP activation |

Antimicrobial Mechanisms: Membrane Disruption and Enzymatic Inhibition

The 1,4-oxazepane scaffold has been associated with antimicrobial properties, including antibacterial and antifungal activities. The mechanisms by which these compounds exert their effects can be multifaceted, primarily involving the disruption of microbial cell membranes and the inhibition of essential enzymes. nih.govdntb.gov.ua

Membrane Disruption: A common mechanism for antimicrobial agents is the perturbation of the bacterial cell membrane's integrity. nih.gov This can lead to depolarization of the membrane, leakage of intracellular contents such as ions and metabolites, and ultimately, cell death. nih.gov Some antimicrobial fatty acids, for example, are known to cause the release of low-molecular-weight proteins from bacteria like Staphylococcus aureus. nih.gov

Enzymatic Inhibition: Another key antimicrobial strategy is the inhibition of vital bacterial enzymes. nih.gov By targeting enzymes involved in critical metabolic pathways, such as cell wall synthesis or DNA replication, these compounds can effectively halt bacterial growth and proliferation. For example, studies on the anabolic pathway of β-phenylethanol in Saccharomyces cerevisiae have detailed the kinetic parameters and inhibition of key enzymes like phenylalanine aminotransferase and phenylpyruvate decarboxylase. nih.gov Understanding the enzymatic properties, such as optimal pH, temperature, and Michaelis-Menten constants (Km), is crucial for designing effective enzyme inhibitors. nih.gov

| Mechanism | Description | Example Target | Reference |

|---|---|---|---|

| Membrane Disruption | Causes depolarization and leakage of intracellular contents. | Bacterial cytoplasmic membrane | nih.gov |

| Enzymatic Inhibition | Blocks essential metabolic pathways. | Enzymes in cell wall synthesis | nih.gov |

Exploration of Neuroprotective Mechanisms beyond GABA Modulation

While some heterocyclic compounds are known to interact with the gamma-aminobutyric acid (GABA) receptor system, exploration into neuroprotective mechanisms of 1,4-oxazepane derivatives extends beyond GABA modulation. nih.govnih.gov These alternative mechanisms often involve combating oxidative stress, reducing neuroinflammation, and modulating other neurotransmitter systems. nih.govmednexus.org

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key feature of many neurodegenerative diseases. mdpi.comsemanticscholar.org Compounds that can suppress the over-activation of these glial cells and reduce the production of pro-inflammatory cytokines could offer significant neuroprotection. semanticscholar.org Additionally, oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is another major contributor to neuronal damage. nih.gov Therefore, compounds with antioxidant properties that can mitigate oxidative stress are of great interest for neuroprotection. nih.gov

The modulation of monoamine reuptake is another potential neuroprotective strategy. google.com By inhibiting the reuptake of neurotransmitters like serotonin and norepinephrine, compounds can enhance neuroplasticity and neurogenesis, which are crucial for brain health and recovery from injury. nih.gov

Experimental Strategies for Mechanistic Elucidation in Biological Systems

To fully understand the biological activities of this compound, a range of experimental strategies can be employed. These techniques allow for a detailed investigation of the compound's effects at the molecular and cellular levels.

Transcriptomic Analysis (e.g., RNA-seq) for Gene Expression Changes

Transcriptomic analysis, particularly RNA sequencing (RNA-seq), is a powerful tool for obtaining a comprehensive overview of the changes in gene expression within a cell or tissue in response to a compound. By analyzing the entire set of RNA transcripts, researchers can identify which genes are up- or down-regulated, providing insights into the biological pathways that are affected. This can help to elucidate the mechanisms of action, identify potential molecular targets, and uncover off-target effects.

Oxidative Stress Assays

Given the potential role of oxidative stress in the biological activities of 1,4-oxazepane derivatives, various assays can be used to quantify this phenomenon. Thiobarbituric acid reactive substances (TBARS) assays are commonly used to measure lipid peroxidation, a key indicator of oxidative damage. mdpi.com Other assays can measure the levels of reactive oxygen species (ROS) directly or assess the activity of antioxidant enzymes. nih.gov These assays are crucial for determining the pro-oxidant or antioxidant potential of a compound.

| Assay | Parameter Measured | Significance | Reference |

|---|---|---|---|

| TBARS Assay | Lipid peroxidation | Indicates oxidative damage to cell membranes. | mdpi.com |

| ROS Measurement | Levels of reactive oxygen species | Directly quantifies cellular oxidative stress. | nih.gov |

| Antioxidant Enzyme Activity | Activity of enzymes like superoxide (B77818) dismutase and catalase | Assesses the cellular antioxidant defense capacity. | researchgate.net |

Neuroinflammation Model Systems

To investigate the potential anti-neuroinflammatory effects of this compound, various in vitro and in vivo model systems can be utilized. mdpi.comnih.govmdpi.com Cell culture models often use microglial or astrocytic cell lines stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) to mimic a neuroinflammatory state. semanticscholar.org The effect of the compound on the production of inflammatory mediators such as nitric oxide, prostaglandins, and cytokines (e.g., TNF-α, IL-6) can then be measured. nih.govmdpi.com Animal models of neuroinflammation, such as those induced by systemic administration of LPS or specific neurotoxins, can provide further insights into the compound's efficacy and mechanism of action in a more complex biological system. nih.govmdpi.com

Synergy Testing with Other Therapeutic Agents (e.g., Antibiotics)

Extensive searches of scientific literature and research databases did not yield any specific studies or data pertaining to the synergy testing of this compound with other therapeutic agents, such as antibiotics. While the broader class of oxazepane derivatives has been investigated for various biological activities, including potential antimicrobial properties, research focusing on the synergistic effects of this compound in combination with other drugs appears to be a novel area of investigation that has not yet been reported in the available literature.

The potential for synergistic interactions is a critical area of modern pharmaceutical research, aiming to enhance therapeutic efficacy, overcome resistance, and potentially reduce dosages and associated side effects. However, without specific experimental data, any discussion of the synergistic potential of this compound would be purely speculative.

Future research endeavors would be necessary to explore whether this compound exhibits synergistic, additive, or antagonistic effects when combined with other therapeutic compounds. Such studies would typically involve in vitro checkerboard assays or in vivo combination therapy models to systematically evaluate the interaction between this compound and other drugs against relevant biological targets.

Given the current lack of available data, no detailed research findings or data tables on the synergistic activity of this compound can be presented.

Computational Chemistry and in Silico Modeling in 1,4 Oxazepan 6 Ylmethanol Research

Application of Molecular Modeling in Compound Design

Molecular modeling has become a cornerstone in the design of novel compounds, allowing researchers to visualize and manipulate molecules in a three-dimensional space to predict their behavior and interactions. mdpi.com This approach is particularly valuable in medicinal chemistry, where the 1,4-oxazepane (B1358080) scaffold has been identified as a versatile framework for developing therapeutic agents, including those targeting monoamine reuptake for potential antidepressant applications. google.com By employing molecular modeling, scientists can design derivatives of 1,4-Oxazepan-6-ylmethanol with tailored properties. For instance, modeling can help understand how modifications to the oxazepane ring or the methanol (B129727) side chain influence the compound's conformation and its ability to bind to a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) studies, a key component of molecular modeling, establish correlations between the chemical structure of a compound and its biological activity. mdpi.com For example, a 3D-QSAR analysis on a series of 1,4-oxazepane derivatives identified that the regions around the aliphatic amine of the oxazepane ring were crucial for binding affinity to specific receptors. Such insights are instrumental in guiding the synthesis of new molecules with enhanced efficacy and selectivity. mdpi.comnih.gov

Ligand-Based and Structure-Based Drug Design Methodologies

Drug design strategies are broadly categorized into ligand-based and structure-based approaches, both of which are applicable to the development of drugs derived from the this compound scaffold.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This methodology relies on the knowledge of molecules that are known to bind to the target. nih.gov Techniques like pharmacophore modeling and 3D-QSAR are used to build a model that defines the essential structural features required for biological activity. nih.gov For a compound like this compound, if a series of its derivatives show activity against a particular receptor, LBDD can be used to create a pharmacophore model that guides the design of new, potentially more potent, analogs.

Structure-Based Drug Design (SBDD) leverages the known 3D structure of the target protein or enzyme, typically obtained through X-ray crystallography or NMR spectroscopy. nih.gov This approach allows for the rational design of inhibitors by analyzing the binding site of the target. Molecular docking, a primary tool in SBDD, can predict how this compound or its derivatives might bind to a receptor's active site. This allows for the optimization of interactions, such as hydrogen bonds and hydrophobic contacts, to improve binding affinity and specificity.

In Silico Prediction of Molecular Descriptors and Pharmacokinetic Relevant Parameters

In silico tools are widely used to predict key molecular properties that influence a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADMET). These predictions are crucial in the early stages of drug discovery to filter out candidates with unfavorable properties. For this compound and its analogs, several key descriptors can be computationally estimated.

Topological Polar Surface Area (TPSA) is a descriptor that correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. It is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. A lower TPSA is generally associated with better cell membrane permeability. Computational data for compounds related to this compound show TPSA values that are favorable for drug-like molecules.

Table 1: Predicted TPSA for 1,4-Oxazepane Derivatives

| Compound Name | TPSA (Ų) | Source |

|---|---|---|

| (1,4-Oxazepan-5-yl)methanol | 41.5 | nih.gov |

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter that affects a drug's solubility, absorption, and distribution. researchgate.net Computational methods for LogP prediction range from atom-based incremental approaches to whole-molecule property calculations. chemaxon.com An optimal LogP value is essential for a compound to effectively traverse both aqueous and lipid environments in the body. Predicted LogP values for related 1,4-oxazepane structures suggest they are relatively hydrophilic.

Table 2: Predicted Lipophilicity (LogP) for 1,4-Oxazepane Derivatives

| Compound Name | Predicted LogP | Source |

|---|---|---|

| (1,4-Oxazepan-5-yl)methanol | -0.8 | nih.gov |

| 1,4-Oxazepan-4-ium-6-ylmethanol | -1.0 | nih.gov |

The number of hydrogen bond donors and acceptors in a molecule influences its solubility and binding affinity to biological targets. These properties are key components of drug-likeness rules, such as Lipinski's Rule of Five. Computational analyses provide precise counts for these features, aiding in the assessment of a compound's potential as a drug candidate.

Table 3: Predicted Hydrogen Bonding Characteristics for 1,4-Oxazepane Derivatives

| Compound Name | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Source |

|---|---|---|---|

| (1,4-Oxazepan-5-yl)methanol | 2 | 3 | nih.gov |

| 1,4-Oxazepan-4-ium-6-ylmethanol | 2 | 2 | nih.gov |

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. While some flexibility is necessary for a compound to adapt to its binding site, excessive flexibility can lead to a significant entropic penalty upon binding, thereby reducing affinity. A lower number of rotatable bonds is generally preferred for better oral bioavailability.

Table 4: Predicted Rotatable Bond Count for 1,4-Oxazepane Derivatives

| Compound Name | Rotatable Bond Count | Source |

|---|---|---|

| (1,4-Oxazepan-5-yl)methanol | 1 | nih.gov |

| 1,4-Oxazepan-4-ium-6-ylmethanol | 1 | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (1,4-Oxazepan-5-yl)methanol |

| (S)-(1,4-Oxazepan-2-yl)methanol |

Predicted Collision Cross Section Values

These prediction platforms utilize large datasets of experimentally measured CCS values and molecular structures to train regression models. mdpi.com For a given molecule like this compound, its structure (typically as a SMILES string) is used to calculate a set of molecular descriptors, which then serve as input for the trained model to predict the CCS value for different ion adducts (e.g., [M+H]⁺, [M+Na]⁺). The accuracy of these predictions is often high, with median relative errors typically falling within 1-5%. mdpi.comjaspershenlab.com For instance, a computed CCS value for the closely related isomer (1,4-Oxazepan-5-yl)methanol is available in the PubChem database. nih.gov

Table 1: Computationally Predicted Properties for 1,4-Oxazepan Isomer Data for (1,4-Oxazepan-5-yl)methanol, a structural isomer of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H13NO2 | PubChem nih.gov |

| Molecular Weight | 131.17 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 41.5 Ų | PubChem nih.gov |

| Complexity | 77.5 | PubChem nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a 1,4-oxazepane derivative, and its biological target, typically a protein or enzyme. researchgate.netmendeley.com

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. researchgate.net For oxazepane derivatives, docking studies can identify key amino acid residues in the binding pocket that interact with the ligand, elucidating the binding mode. researchgate.netnih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are crucial for the ligand's affinity and activity. nih.gov The binding affinity is often estimated as a scoring function, which helps in ranking potential drug candidates. researchgate.net For example, in silico studies on similar heterocyclic compounds have successfully identified binding modes and key interactions with targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease research. nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are employed to study the dynamic behavior of the ligand-target complex over time. mdpi.com These simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. researchgate.netnih.gov By calculating parameters like root-mean-square deviation (RMSD), researchers can assess the stability of the complex. mdpi.com Furthermore, MD simulations can be used to calculate binding free energies, offering a more accurate estimation of the binding affinity than docking scores alone. nih.gov Studies on various enzyme inhibitors have shown that MD simulations are critical for validating docking results and understanding the dynamic nature of the protein-ligand interactions. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org For 1,4-oxazepane derivatives, 3D-QSAR models have been successfully developed to understand the structural requirements for affinity towards specific biological targets, such as the dopamine (B1211576) D4 receptor. nih.govacs.org

In a typical 3D-QSAR study, a series of 1,4-oxazepane analogues with known biological activities are structurally aligned. Methodologies like Comparative Molecular Field Analysis (CoMFA) or GRID/GOLPE are then used to generate 3D fields around the molecules that describe their steric and electrostatic properties. nih.govacs.org Statistical methods, such as Partial Least Squares (PLS), are used to correlate variations in these fields with changes in biological activity.

The resulting QSAR model can be visualized through contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. mdpi.com For instance, a 3D-QSAR study on 1,4-oxazepane derivatives identified that the size of the oxazepane ring and specific substitutions around aromatic rings were important for affinity to the dopamine D4 receptor. nih.govscispace.com Such models are highly valuable for predicting the activity of newly designed compounds and for guiding the synthesis of more potent analogues. acs.org

Table 2: Example of Statistical Parameters from a 3D-QSAR Study on Isoxazole (B147169) Derivatives Illustrative data showing typical validation metrics for CoMFA and CoMSIA models.

| Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Validation) |

|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 |

| CoMSIA | 0.706 | 0.969 | 0.866 |

Source: Adapted from a study on isoxazole derivatives. mdpi.com

Machine Learning Applications in Oxazepane Compound Design and Activity Prediction

Machine learning (ML), a subset of artificial intelligence, is revolutionizing drug discovery by enhancing data analysis and predictive modeling. mdpi.comnih.gov In the context of oxazepane research, ML algorithms are applied across various stages, from hit discovery to lead optimization. nih.govmdpi.com

ML techniques are frequently used to build more sophisticated and reliable QSAR models than traditional statistical methods. nih.gov Algorithms such as Support Vector Machines (SVM), Random Forests (RF), and Deep Neural Networks (DNN) can handle large and complex datasets to predict a wide range of properties, including biological activity, pharmacokinetics, and toxicity. nih.govnih.gov

Furthermore, generative ML models are employed in de novo drug design to create novel molecular structures. mdpi.com These models can learn the underlying patterns from a set of known active compounds, like oxazepane derivatives, and then generate new molecules that are predicted to have high activity and desirable drug-like properties. mdpi.com This approach significantly accelerates the exploration of chemical space and the identification of promising new drug candidates. The integration of ML is fundamentally reshaping the design and development of therapeutic compounds, promising to make the process faster and more effective. mdpi.commednexus.org

1,4 Oxazepan 6 Ylmethanol As a Chemical Scaffold for Advanced Research Applications

Role as a Synthetic Building Block for Complex Molecular Architectures

1,4-Oxazepan-6-ylmethanol is a valuable intermediate and building block in synthetic organic chemistry, prized for its utility in constructing more complex molecules. The inherent chirality and the presence of both amine and alcohol functionalities within the 1,4-oxazepane (B1358080) scaffold allow for stereoselective syntheses and diverse functionalization. The hydroxymethyl group provides a key site for modifications such as esterification, amidation, or oxidation to introduce further complexity.

Researchers have utilized polymer-supported synthesis methods to create novel 1,4-oxazepane-5-carboxylic acids, demonstrating the scaffold's adaptability in solid-phase organic synthesis. rsc.orgrsc.org In these processes, starting materials like homoserine are immobilized on a resin and subsequently undergo a series of reactions, including alkylation and cyclization, to form the oxazepane ring. rsc.org This approach allows for the generation of chiral oxazepane derivatives that are suitable for further diversification, highlighting the role of the core structure in building complex molecular libraries. rsc.org The development of synthetic routes to access chiral, trans-disubstituted 1,4-oxazepanes further underscores their importance as scaffolds for creating intricate and pharmacologically relevant molecules.

Utilization as a Reagent in Organic Synthetic Transformations

The chemical reactivity of this compound allows it to be used as a key reagent in various organic transformations. Its hydrochloride salt form often enhances solubility and stability, which is crucial for handling in organic reactions. The hydroxyl group can undergo oxidation to form the corresponding aldehyde or ketone, while substitution reactions can replace it with other functional groups like halides. These transformations are fundamental in modifying the core scaffold to achieve desired chemical properties.

The synthesis of related 1,4-oxazepane derivatives often involves multi-step reaction sequences where the oxazepane ring is formed through cyclization. For instance, methods have been developed for synthesizing 1,4-oxazepanes from N-propargylic β-enaminones or through the ring expansion of aziridines. Modern synthetic approaches, including continuous flow synthesis, have also been applied to produce morpholines and oxazepanes, showcasing the ongoing innovation in accessing this heterocyclic system.

Development of 1,4-Oxazepane Derivatives for Compound Screening Libraries

The sp3-rich, three-dimensional structure of the 1,4-oxazepane scaffold makes it an attractive starting point for the assembly of compound screening libraries used in drug discovery. These libraries are collections of diverse small molecules that are screened against biological targets to identify new potential therapeutic agents. The ability to readily functionalize the oxazepane ring allows for the creation of a wide array of structurally distinct compounds.

One strategy involves the synthesis of spiroacetal frameworks that incorporate one or two 1,4-oxazepane rings. evitachem.com These conformationally well-defined scaffolds can be sequentially functionalized at their amine positions to generate a diverse physical compound library. evitachem.com Another approach involves DNA-encoded library (DEL) screening, which has successfully identified potent inhibitors based on a benzo[b] nih.govresearchgate.netoxazepin-4-one template. This high-throughput method allows for the rapid screening of vast numbers of compounds to find novel hits. Furthermore, virtual screening techniques, using computational models, have been employed to identify new trypanocidal agents based on a 2,3,4,5-tetrahydrobenzo[f] nih.govresearchgate.netoxazepine scaffold from existing compound databases. acs.org

Table 1: Examples of 1,4-Oxazepane Scaffolds in Compound Library Development

| Scaffold Type | Library Generation Method | Application/Target |

| Spiro-bis-morpholine/oxazepane | Sequential functionalization of amine groups | General drug discovery |

| Benzo[b] nih.govresearchgate.netoxazepin-4-one | DNA-Encoded Library (DEL) Screening | RIP1 Kinase Inhibitors |

| 2,3,4,5-Tetrahydrobenzo[f] nih.govresearchgate.netoxazepine | Virtual Screening (CATS algorithm) | Trypanocidal Agents (PEX14 Inhibitors) acs.org |

Exploration of Structure-Activity Relationships within the Oxazepane Class

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of a chemical scaffold. For the 1,4-oxazepane class, SAR studies have been instrumental in identifying the structural features that govern their biological activity. These studies involve systematically modifying the scaffold and assessing how these changes affect the compound's interaction with its biological target.

In the development of dopamine (B1211576) D4 receptor ligands, a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis was performed on a series of 2,4-disubstituted 1,4-oxazepanes. nih.gov This computational study identified key regions around the molecule that are important for receptor affinity, including two benzene (B151609) ring systems and the aliphatic amine within the oxazepane ring. nih.gov The analysis also suggested that the size of the oxazepane ring itself is a significant factor for biological activity. nih.gov Similarly, SAR studies on 1,4-benzoxazepine (B8686809) derivatives as selective 5-HT1A receptor agonists have led to the discovery of compounds with potent neuroprotective effects. These investigations are critical for refining lead compounds to enhance efficacy and selectivity.

Table 2: Key Findings from SAR Studies of 1,4-Oxazepane Derivatives

| Compound Class | Target | Key SAR Findings |

| 2,4-Disubstituted 1,4-Oxazepanes | Dopamine D4 Receptor | Affinity is influenced by regions around two benzene rings and the aliphatic amine. Ring size is also important. nih.gov |

| 1,4-Benzoxazepine Derivatives | 5-HT1A Receptor | Nanomolar affinity for the target receptor with good selectivity over dopamine D2 and alpha1-adrenergic receptors was achieved through specific substitutions. |

Pre-clinical Research Applications in Antimicrobial and Anticancer Studies

Derivatives of the 1,4-oxazepane scaffold have been investigated for their potential as both antimicrobial and anticancer agents in pre-clinical models. The broad biological activity of this heterocyclic system has prompted its evaluation against various pathogens and cancer cell lines.

In the realm of antimicrobial research, newly synthesized oxazepane derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. researchgate.net Some compounds exhibited inhibitory action comparable or superior to that of standard antibiotics. mdpi.com

In anticancer studies, various oxazepine derivatives have shown cytotoxic effects against a range of solid tumor cell lines. For example, certain benzoxazepine derivatives displayed cytotoxicity against HeLa (cervical cancer), A549 (lung cancer), Caco-2 (colorectal cancer), and MCF-7 (breast cancer) cell lines. rsc.org Another study highlighted the efficacy of an oxazepine derivative of coumarin (B35378) acid against the human colon cancer cell line CaCo-2, with an IC50 value of 39.6 µM, while showing lower toxicity to normal cells. google.com These findings suggest that the oxazepane scaffold is a promising framework for the development of new chemotherapeutic agents. google.com

Table 3: Selected Pre-clinical Anticancer and Antimicrobial Data for Oxazepane Derivatives

| Compound Type | Activity | Model/Cell Line | Key Result |

| Benzoxazepine Derivatives | Anticancer | HeLa, A549, Caco-II, MCF-7 cell lines | Displayed varying levels of cytotoxicity against selected solid tumor cell lines. rsc.org |

| Oxazepine-Coumarin Derivative (5b) | Anticancer | CaCo-2 (colon cancer) | IC50 = 39.6 µM; showed high selectivity and low toxicity against normal WRL68 cells. google.com |

| Novel Oxazepane Derivatives | Antibacterial | Staphylococcus aureus, Escherichia coli | Showed high inhibition against both bacterial strains compared to a reference antibiotic. mdpi.com |

| Benzoxazepine Derivatives | Antimicrobial | Various bacterial pathogens | Two compounds showed significant activities against certain bacterial pathogens. rsc.org |

Investigational Utility in Neuropharmacological Research

The 1,4-oxazepane scaffold is a key structural component in compounds designed for neuropharmacological research, particularly in the development of agents targeting the central nervous system. Aryl-fused 1,4-oxazepines have been explored as psychoneurotic agents. researchgate.net

Research has focused on developing selective ligands for specific neurotransmitter receptors. For instance, a series of 2,4-disubstituted 1,4-oxazepanes were synthesized and evaluated as selective ligands for the dopamine D4 receptor, which is implicated in schizophrenia. nih.gov The goal of this research is to create effective antipsychotics that lack the extrapyramidal side effects common to older medications. nih.gov In another area, 1,4-benzoxazepine derivatives have been designed as selective 5-HT1A receptor agonists. Compounds from this class have demonstrated remarkable neuroprotective activity in pre-clinical models of cerebral ischemia, suggesting their potential for treating conditions like stroke. A patent has also described 1,4-oxazepane derivatives with monoamine reuptake inhibitory activity, indicating their potential use as treatments for depression and anxiety. rsc.org

Applications in the Synthesis of Specialty Chemicals and Materials

While the primary focus of research on 1,4-oxazepane derivatives has been in the pharmaceutical and medicinal chemistry sectors, the unique properties of this scaffold also lend themselves to applications in materials science. Specifically, the 1,4-oxazepane ring has been used as a monomer precursor for the synthesis of functional and biodegradable polymers.

One study details the synthesis of N-acylated poly(amino esters) (PAEs) through the organocatalytic ring-opening polymerization (ROP) of N-acylated-1,4-oxazepan-7-ones. This method allows for the creation of polymers with tailored functionalities, as various chemical groups can be introduced via the monomer precursor. The resulting polymers are not only functional but also exhibit biodegradability, which was confirmed through degradation studies under mild enzymatic catalysis and other conditions. This application highlights the potential of the 1,4-oxazepane scaffold in developing advanced, degradable materials suitable for biomedical or environmental applications, marking a significant extension beyond its traditional use in small-molecule drug discovery.

Future Directions and Emerging Research Avenues for 1,4 Oxazepan 6 Ylmethanol

Identification of Novel Biological Targets for Oxazepane-Based Compounds

The 1,4-oxazepane (B1358080) ring is a versatile scaffold for developing compounds with a range of biological activities. While initial research has linked oxazepane derivatives to targets like dopamine (B1211576) and GABA receptors, ongoing research aims to identify novel biological targets to address unmet medical needs. nih.gov

Potential areas for identifying new targets for compounds based on the 1,4-Oxazepan-6-ylmethanol scaffold include:

Neurodegenerative Diseases: The multifactorial nature of diseases like Alzheimer's requires novel therapeutic strategies. nih.govmdpi.com Oxazepane derivatives could be investigated for their ability to modulate targets involved in neuroinflammation, oxidative stress, or protein aggregation.

Oncology: Certain oxazepane derivatives have shown promise for their antiproliferative effects against cancer cells. orientjchem.org Future research could use high-throughput screening to test libraries of 1,4-oxazepane-based compounds against a wide panel of cancer cell lines and specific oncogenic targets.

Infectious Diseases: The heterocyclic nature of the oxazepane ring makes it a candidate for developing new antimicrobial or antifungal agents. researchgate.netjmchemsci.com Screening against various bacterial and fungal strains could reveal novel mechanisms of action.

Table 2: Potential Biological Targets for Oxazepane Derivatives

| Therapeutic Area | Potential Biological Target Class | Rationale |

|---|---|---|

| Central Nervous System (CNS) | Dopamine Receptors (e.g., D4) nih.gov | Potential for developing novel antipsychotics with fewer side effects. nih.gov |

| CNS | Monoamine Reuptake Transporters | Established pathway for antidepressant and anxiolytic drug development. |

| CNS | GABA Receptors | Modulation of the GABA system is relevant for anxiolytic and anticonvulsant therapies. |

| Oncology | Kinases, Cell Cycle Proteins | Some derivatives exhibit antiproliferative effects, suggesting interaction with cancer-related pathways. |

| Infectious Diseases | Bacterial or Fungal Enzymes | Heterocyclic compounds are a rich source of antimicrobial agents. researchgate.netjmchemsci.com |

Integration of Artificial Intelligence and Advanced Data Analytics in Oxazepane Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery process, making it faster, cheaper, and more efficient. nih.govmdpi.com For a compound like this compound, these computational tools can be applied across the entire research and development pipeline. astrazeneca.com

Key applications include:

Predictive Modeling: Machine learning algorithms can be trained on existing chemical and biological data to predict the bioactivity of new, unsynthesized oxazepane derivatives. nih.govgithub.ionih.gov This allows researchers to prioritize which compounds to synthesize and test, saving significant time and resources. nih.gov

Virtual Screening: AI can rapidly screen vast virtual libraries of molecules to identify those most likely to bind to a specific biological target. nih.gov This can accelerate the hit identification and lead optimization stages of drug discovery.

Target Identification: By analyzing large datasets from genomics, proteomics, and clinical trials, AI can help identify and validate novel biological targets for which oxazepane-based ligands could be developed. nih.gov

De Novo Drug Design: AI models can design entirely new molecules with desired properties. By providing the 1,4-oxazepane core as a starting scaffold, these algorithms can generate novel derivatives optimized for activity against a specific target. mdpi.com

Table 3: AI and Data Analytics in Oxazepane Research

| Application | Description | Impact on this compound Research |

|---|---|---|

| Bioactivity Prediction | Using ML models to predict the therapeutic activity of novel oxazepane derivatives based on their structure. nih.govgithub.io | Prioritizes synthesis efforts on the most promising compounds. |

| Target Identification | Analyzing biological data to uncover new protein targets relevant to disease. nih.gov | Expands the therapeutic possibilities for the oxazepane scaffold. |

| Virtual High-Throughput Screening | Computationally screening large libraries of virtual compounds against a target. nih.gov | Accelerates the identification of initial "hit" compounds for further development. |

| Data Mining & Analysis | Extracting insights from existing scientific literature and clinical trial data. astrazeneca.com | Informs better design of future experiments and clinical studies. |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Data Science

The future of drug discovery for compounds like this compound lies in the deep integration of multiple scientific disciplines. nih.gov The traditional silos of chemistry, biology, and computer science are merging to create a more holistic and efficient research ecosystem. stanford.eduox.ac.uk

Chemistry: Synthetic chemists focus on developing efficient and sustainable methods to create novel oxazepane derivatives and MTDLs. nih.gov

Biology: Biologists and pharmacologists are responsible for identifying and validating novel disease targets, developing assays to test compound activity, and understanding the mechanism of action at a molecular and cellular level. stanford.edu

Data Science: Data scientists and computational chemists use AI and machine learning to analyze vast datasets, predict compound properties, and guide the design of new experiments, creating a feedback loop that accelerates the entire discovery process. astrazeneca.comthestack.technology

This synergistic approach ensures that the design and synthesis of new molecules are informed by biological insights and computational predictions from the very beginning. The collaboration between these fields is essential to navigate the complexities of modern drug discovery and to translate a promising scaffold like 1,4-oxazepane into future therapeutic agents. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.